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molecular formula C9H7F3N2O4S2 B8610360 1-[Diazo(trifluoromethanesulfonyl)methanesulfonyl]-4-methylbenzene CAS No. 356058-56-5

1-[Diazo(trifluoromethanesulfonyl)methanesulfonyl]-4-methylbenzene

Cat. No. B8610360
M. Wt: 328.3 g/mol
InChI Key: AQISBOIVTIEUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06783912B2

Procedure details

Crude p-toluenesulfonyl-trifluoromethanesulfonyl-methane (5 g, 0.017 mole) is dissolved in acetonitrile (200 ml) under nitrogen and the solution is cooled to 0° C. using an ice bath. Tosyl azide (16.3 g, 0.083 mole) and then triethylamine (4.6 ml, 0.063 mole) are added in one portion and the reaction mixture is stirred at that temperature for 24 h. After adding water (11), the mixture is extracted twice with dichloromethane (300 ml) and the combined organic phases are washed with 1 N HCl, saturated sodium bicarbonate and water. After drying over MgSO4 and removal of the solvent, the resulting yellow orange oil was chromatographed on silica gel using ethyl acetate/cyclohexane 1:5 as eluent, yielding p-toluenesulfonyl-trifluoromethanesulfonyl-diazomethane as a yellowish solid. The structure was confirmed by 1H/13C NMR and IR spectroscopy.
Name
p-toluenesulfonyl-trifluoromethanesulfonyl-methane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([S:7]([CH2:10][S:11]([C:14]([F:17])([F:16])[F:15])(=[O:13])=[O:12])(=[O:9])=[O:8])=[CH:3][CH:2]=1.S([N:29]=[N+:30]=[N-])(C1C=CC(C)=CC=1)(=O)=O.C(N(CC)CC)C.O>C(#N)C>[C:1]1([CH3:18])[CH:2]=[CH:3][C:4]([S:7]([C:10]([S:11]([C:14]([F:16])([F:17])[F:15])(=[O:13])=[O:12])=[N+:29]=[N-:30])(=[O:9])=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
p-toluenesulfonyl-trifluoromethanesulfonyl-methane
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C(F)(F)F)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at that temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with dichloromethane (300 ml)
WASH
Type
WASH
Details
the combined organic phases are washed with 1 N HCl, saturated sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 and removal of the solvent
CUSTOM
Type
CUSTOM
Details
the resulting yellow orange oil was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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